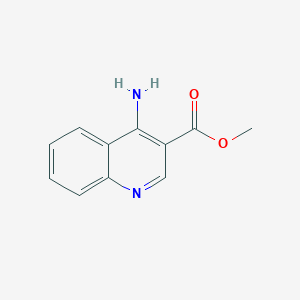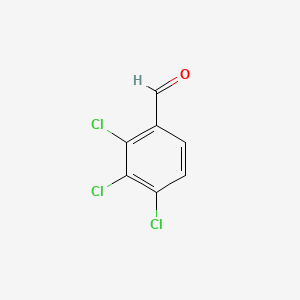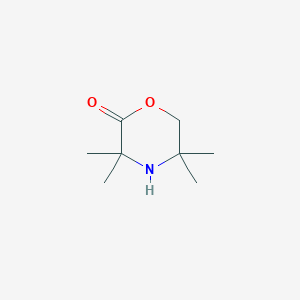
3,3,5,5-Tetramethylmorpholin-2-one
Overview
Description
3,3,5,5-Tetramethylmorpholin-2-one is a chemical compound with the CAS Number: 90032-83-0 . It has a molecular weight of 157.21 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3,5,5-tetramethyl-2-morpholinone . Its InChI Code is 1S/C8H15NO2/c1-7(2)5-11-6(10)8(3,4)9-7/h9H,5H2,1-4H3 . This suggests that the compound has a morpholinone ring with four methyl groups attached to it.Physical And Chemical Properties Analysis
3,3,5,5-Tetramethylmorpholin-2-one is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Structural Studies and Molecular Characterization
Proton Nuclear Magnetic Resonance (NMR) Studies : Hernestam and Nilsson (1976) conducted proton NMR studies at 100 MHz on the isomers of 2,3,5,6-tetramethylmorpholine, which is structurally related to 3,3,5,5-Tetramethylmorpholin-2-one. These studies analyzed the spin–spin coupling constants and conformers' distribution at low temperatures, providing insights into the stereochemistry of the methyl groups adjacent to the amine group (Hernestam & Nilsson, 1976).
Carbon-13 NMR Spectra Analysis : A study by Nilsson and Hernestam (1978) on Carbon-13 NMR spectra of various methyl-substituted morpholines, including 2,3,5,6-tetramethylmorpholine, revealed additive shifts regarding methyl group positions. This study contributed to understanding the molecular structure and electronic properties of such compounds (Nilsson & Hernestam, 1978).
Chemical Synthesis and Reaction Mechanisms
Cyclization Mechanism Study : Hernestam and Stenvall (1980) examined the cyclization of 3,3′-iminobis-2-butanols to tetramethylmorpholines, elucidating the mechanism as a normal SN2-type substitution. This research provides valuable insights into the synthesis pathways and stereochemical aspects of such compounds (Hernestam & Stenvall, 1980).
Ring Expansion and Bond Cleavage Studies : Alcaide et al. (2005) demonstrated a novel method for ring expansion of beta-lactams to gamma-lactams, involving N1-C4 bond cleavage. Such methodologies are essential for developing new synthetic routes for related compounds, including those like 3,3,5,5-Tetramethylmorpholin-2-one (Alcaide et al., 2005).
Advanced Material Research
- Investigation in Metal-Organic Frameworks : Dincǎ et al. (2006) explored the use of tetrazolate-based ligands, similar in structure to 3,3,5,5-Tetramethylmorpholin-2-one, in creating metal-organic frameworks for hydrogen storage. This research highlights the potential application of such compounds in developing advanced materials for energy storage (Dincǎ et al., 2006).
Biochemical Studies and Drug Development
- Quantum Computational Analysis for Breast Cancer Diagnosis : Jeyavijayan et al. (2022) focused on a compound structurally similar to 3,3,5,5-Tetramethylmorpholin-2-one, using density functional theory and molecular docking for breast cancer diagnosis. This study indicates the potential of such compounds in medical research and drug development (Jeyavijayan et al., 2022).
properties
IUPAC Name |
3,3,5,5-tetramethylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)5-11-6(10)8(3,4)9-7/h9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBKUYDNRBNODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520818 | |
| Record name | 3,3,5,5-Tetramethylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90032-83-0 | |
| Record name | 3,3,5,5-Tetramethylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



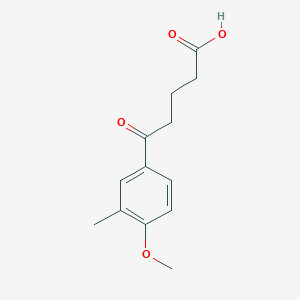
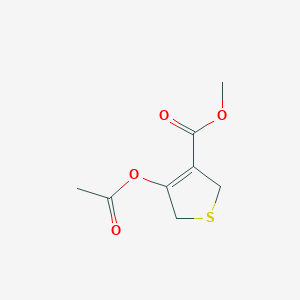
![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)


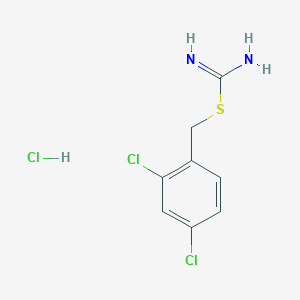
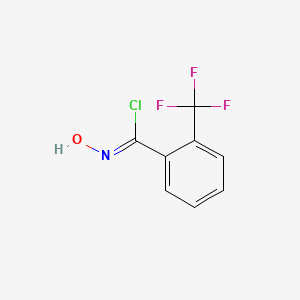
![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
